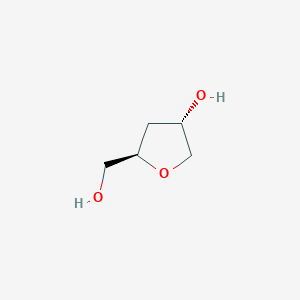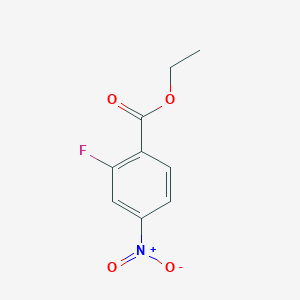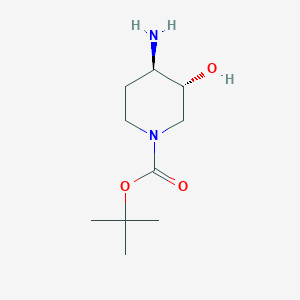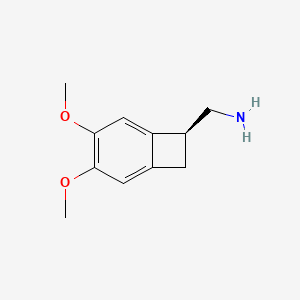
(1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane
説明
“(1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane” is an important intermediate in the synthesis of ivabradine . It is extensively used in heart failure treatments for patients for whom the β-blockers are contraindicated, or in combination with a β-blocker, as well as a calcium channel blocker, in the cases in which the β-blockers or calcium channel blockers alone are not able to control the disease .
Synthesis Analysis
The synthesis of “(1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane” involves several steps. The process starts with the reduction of the corresponding -1-cyano compound to a racemic mixture. This mixture is then resolved to give an optically active compound. This compound is reacted with ethyl chloroformate to give the optically active N-ethoxycarbonyl compound, which is then reduced to give the final product .Molecular Structure Analysis
The molecular formula of “(1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane” is C11H15NO2 . The molecule contains a total of 30 bonds. There are 15 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 eight-membered ring, 1 primary amine (aliphatic), and 2 ethers (aromatic) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane” include reduction, resolution, reaction with ethyl chloroformate, and further reduction .Physical And Chemical Properties Analysis
The molecular weight of “(1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane” is 193.242 Da .科学的研究の応用
Synthesis and Chemical Reactions
The compound is primarily highlighted for its role in chemical synthesis processes. For instance, an efficient process for the preparation of (1S)-4,5-dimethoxy-1-[(methylamino)methyl] benzocyclobutane as an ivabradine intermediate has been described. This synthesis process is notable for its cost-efficiency, environmental friendliness, and scalability (Liu et al., 2014). In another example, the compound's derivatives were involved in reactions with o-phenylenediamine, leading to the formation of various diazabenzo compounds (Abou-Teim et al., 1981).
Protecting Groups in Amino Acid Synthesis
The compound has utility in the synthesis of amino acid derivatives, where a new protecting group, 1,2-dimethoxy-4,5-dimethylene, has been utilized. This demonstrates the compound's relevance in the synthesis and protection of sensitive chemical structures during reactions (Tayama et al., 2012).
Antimicrobial Activity
In pharmacological research, derivatives of the compound have been isolated from marine sources and have shown antimicrobial activity. For example, benzosceptrin C, containing a benzocyclobutane ring, was isolated from a marine sponge and demonstrated antimicrobial properties (Kubota et al., 2009).
Material Science
The compound also finds applications in material science, where benzocyclobutene-functionalized benzoxazine monomers and resins have been prepared. These materials show high storage moduli, high thermal stability, and potential for various industrial applications (Cheng et al., 2012).
Safety And Hazards
While specific safety and hazards information for “(1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane” was not found in the retrieved documents, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
特性
IUPAC Name |
[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-7-3-8(6-12)9(7)5-11(10)14-2/h4-5,8H,3,6,12H2,1-2H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZSBHBIJDIACW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CC2=C1)CN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@H](CC2=C1)CN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine | |
CAS RN |
869856-07-5 | |
| Record name | 4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869856075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-DIMETHOXY-1-(AMINOMETHYL)BENZOCYCLOBUTANE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E4EZC4U3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)
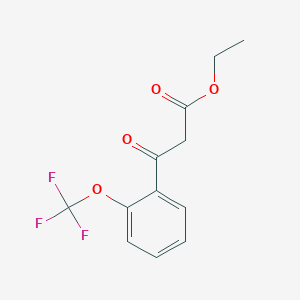
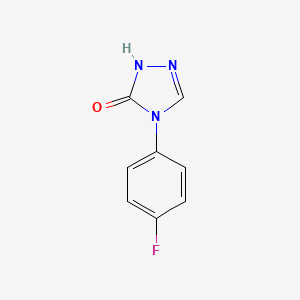
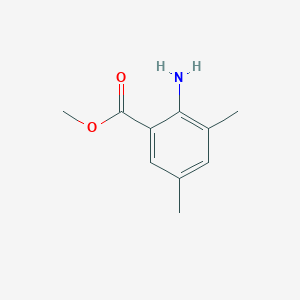
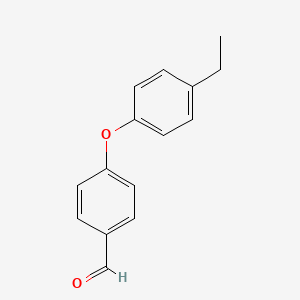
![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)
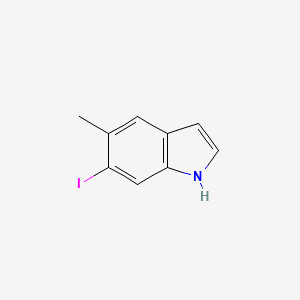
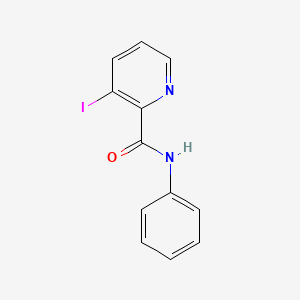
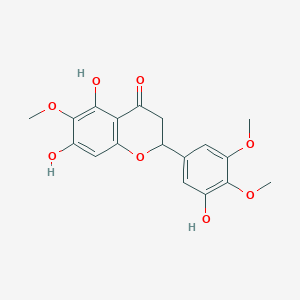
![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)
